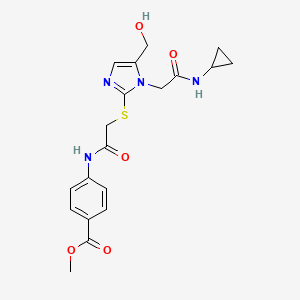
methyl 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a benzoate moiety linked to an imidazole derivative through a thioether and acetamide functionalities. Its molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 418.5 g/mol. The presence of the cyclopropyl group and hydroxymethyl substituent contributes to its unique structural characteristics, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the imidazole derivative.
- Introduction of the cyclopropylamino moiety.
- Coupling with the benzoate and thioether functionalities.
These reactions often require specific catalysts and reagents to ensure the desired product is obtained in high yield and purity .
Antimicrobial Properties
Imidazole derivatives, including those similar to this compound, have been reported to exhibit various biological activities, including antimicrobial properties. Studies indicate that imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
Research has shown that compounds containing imidazole rings may possess anticancer properties. For instance, certain derivatives have been identified as effective inhibitors of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The structural features of this compound may enhance its interaction with molecular targets involved in tumor growth.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Enzyme inhibition: Targeting specific enzymes involved in metabolic pathways.
- Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Further studies are needed to clarify these mechanisms and establish the compound's therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate | C₁₈H₁₉N₃O₄ | Cyclohexyl group instead of cyclopropyl |
| Methyl 4-(((4,5-dihydro-1H-imidazol-2-ylthio)acetyl)amino)benzoate | C₁₈H₁₉N₃O₄S | Contains a chlorinated imidazole derivative |
| Methyl 4-(3-hydroxypropionamide)benzoate | C₁₅H₁₅N₃O₃ | Simpler amide structure |
These comparisons highlight how variations in substituents can significantly affect biological properties and interactions with biological targets.
Propiedades
IUPAC Name |
methyl 4-[[2-[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-28-18(27)12-2-4-13(5-3-12)22-17(26)11-29-19-20-8-15(10-24)23(19)9-16(25)21-14-6-7-14/h2-5,8,14,24H,6-7,9-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHBDRGLAQYICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














